molecular formula C17H25N3O6 B2639149 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-41-3

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2639149
CAS No.: 877641-41-3
M. Wt: 367.402
InChI Key: CTWODROVEDDJEB-UHFFFAOYSA-N
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Description

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the dimethoxyphenyl group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced.

    Incorporation of the urea group: This can be done by reacting an isocyanate with an amine precursor.

    Addition of the dihydroxy-methylpropan group: This step might involve a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the dimethoxy groups.

    1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-hydroxypyrrolidin-3-yl)urea: Similar structure but has a hydroxyl group instead of a carbonyl group in the pyrrolidinone ring.

Uniqueness

The presence of both the dimethoxyphenyl group and the dihydroxy-methylpropan group in 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.

Properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6/c1-17(9-21,10-22)19-16(24)18-11-6-15(23)20(8-11)12-4-5-13(25-2)14(7-12)26-3/h4-5,7,11,21-22H,6,8-10H2,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWODROVEDDJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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